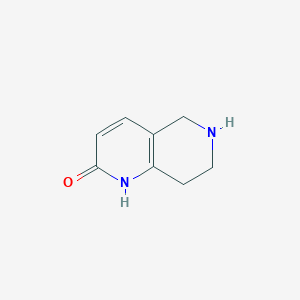

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

Overview

Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one (CAS: 14757-35-8) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . Its IUPAC name reflects the partially saturated naphthyridine core, where the 1,6-naphthyridine scaffold is fused with a tetrahydro ring system. It is commercially available with a purity of ≥95% and is utilized as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and oncological pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable ketone or aldehyde, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Antiviral Activity

One of the most significant applications of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is its role as an antiviral agent. Research has shown that derivatives of this compound target the allosteric binding site on HIV integrase (LEDGF/p75), which is crucial for HIV replication. These derivatives have demonstrated potent inhibitory effects against HIV-1 in cell culture studies .

Antitumor Properties

Compounds related to this compound have been investigated for their antitumor properties. Studies indicate that these compounds can act as antitumor agents against various cancer types by inhibiting tumor growth and inducing apoptosis in cancer cells .

Cardiovascular Applications

The compound has also shown promise in cardiovascular research. Certain derivatives are being studied for their potential as antihypertensive agents and cardiovascular drugs due to their ability to modulate blood pressure and improve heart function .

Case Study 1: Antiviral Screening

A series of experiments were conducted to evaluate the efficacy of this compound derivatives against HIV-1. The results indicated that specific modifications to the structure significantly enhanced antiviral activity and reduced cytotoxicity in host cells .

Case Study 2: Antitumor Activity Assessment

In vitro studies assessed the antitumor effects of various naphthyridine derivatives on melanoma cells. The findings revealed that certain compounds led to a marked reduction in cell viability and induced apoptosis through caspase activation pathways .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Comments |

|---|---|---|

| Antiviral | HIV integrase inhibitor | Potent activity against HIV-1 in cell cultures |

| Antitumor | Cancer treatment | Induces apoptosis in melanoma cells |

| Cardiovascular | Antihypertensive agent | Modulates blood pressure effectively |

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one becomes evident when compared to related naphthyridine derivatives. Below is a detailed analysis of its analogs, categorized by core modifications:

Positional Isomers and Ring Saturation

Substituent Variations

Pharmacological Activity Comparison

Key Research Findings

- Antitumor Potential: Derivatives with benzyl or fluorophenyl groups exhibit moderate cytotoxicity against leukemia cells (IC₅₀: 76 μM) .

- Structural Flexibility : Half-chair conformations in tetrahydro rings (e.g., ethyl 2-phenyl derivatives) enhance binding to planar enzyme active sites .

- Metabolic Stability : Fluorinated or methylated analogs show improved pharmacokinetic profiles compared to the parent compound .

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a bicyclic structure containing nitrogen atoms in the rings. Its CAS number is 676994-64-2 . The compound is part of the naphthyridine family, which has been associated with various biological activities.

Synthesis

The synthesis of this compound can be achieved through several methods. A notable approach involves the condensation of appropriate precursors followed by cyclization reactions. Recent studies have developed efficient synthetic routes that yield high purity and good yields of this compound .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study demonstrated that specific derivatives displayed potent antitumor activity , inhibiting the proliferation of melanoma and other neoplastic cells .

- The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties

In addition to its antitumor effects, this compound has shown promising antimicrobial activity :

- It was found to be effective against several bacterial strains in vitro .

- The compound's mechanism appears to involve disruption of bacterial cell membrane integrity.

Neuroprotective Effects

There is growing evidence supporting the neuroprotective potential of this compound:

- Studies have suggested that it may play a role in mitigating oxidative stress and inflammation in neuronal cells .

- This property positions it as a candidate for further investigation in neurodegenerative diseases such as Alzheimer's.

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

- Cytotoxicity Assessment : An investigation into various substituted derivatives revealed that certain modifications significantly enhanced cytotoxicity against cancer cells compared to the parent compound .

- Antimicrobial Testing : A series of tests on different bacterial strains demonstrated that specific derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Research Findings Summary

The following table summarizes key findings from recent studies regarding the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one and its derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation reactions or functionalization of pre-existing naphthyridine scaffolds. For example:

- Chlorination: Reaction of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one with POCl₃ and PCl₅ under reflux yields 2-chloro derivatives in 90% efficiency .

- Nitration: Fuming HNO₃ in oleum at 95°C for 4 hours achieves 96% nitration efficiency at the 3-position of 1,6-naphthyridin-2(1H)-one .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

Methodological Answer: Use a combination of spectral and computational techniques:

- Spectral Analysis: NMR (¹H/¹³C) and IR spectroscopy to verify functional groups and regioselectivity.

- Mass Spectrometry: High-resolution MS to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives (e.g., 6-methyl-substituted analogs) .

Advanced Research Questions

Q. How can computational methods improve the synthesis efficiency of this compound derivatives?

Methodological Answer: Integrate quantum chemical calculations and reaction path simulations to predict optimal conditions. For instance:

- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclocondensation reactions .

- Data-Driven Optimization: Apply machine learning to analyze historical reaction data (e.g., solvent effects, temperature) and prioritize high-yield conditions .

Example Workflow:

Simulate the condensation of 1-methyl-3,5-dinitro-2(1H)-pyridinone with 1,3,3-trimethyl-4-piperidinone .

Validate predictions experimentally, adjusting parameters like solvent polarity or catalyst loading.

Q. What strategies resolve contradictions in reaction yields reported for nitration of 1,6-naphthyridinones?

Methodological Answer: Discrepancies may arise from subtle differences in reaction conditions or substrate purity. To address this:

- Controlled Replication: Systematically vary parameters (e.g., HNO₃ concentration, reaction time) using identical substrates.

- Side-Reaction Monitoring: Use LC-MS to detect byproducts (e.g., over-nitrated or oxidized species) .

- Cross-Validation: Compare results across multiple labs with standardized protocols.

Case Study:

reports 71% yield for nitration of 1,6-naphthyridin-4(1H)-one under reflux, while other conditions achieve 96% for similar substrates. This suggests temperature sensitivity, requiring strict thermal control .

Q. How can researchers design regioselective functionalization of the 5,6,7,8-tetrahydro-1,6-naphthyridine core?

Methodological Answer: Leverage steric and electronic effects:

- Steric Guidance: Bulky substituents (e.g., 6-methyl groups) direct electrophiles to less hindered positions .

- Electronic Activation: Electron-withdrawing groups (e.g., nitro) enhance reactivity at adjacent carbons for further substitution .

Example:

Chlorination of 3-nitro-1,6-naphthyridin-2(1H)-one with POCl₃ selectively targets the 2-position due to nitro-group activation .

Q. What advanced characterization techniques are critical for analyzing tautomeric equilibria in naphthyridinone derivatives?

Methodological Answer:

- Dynamic NMR: Monitor tautomerization kinetics in solution (e.g., lactam-lactim tautomerism).

- Computational Modeling: Calculate relative stability of tautomers using Gibbs free energy comparisons (e.g., B3LYP/6-31G* level) .

- Isotopic Labeling: Use ¹⁵N-labeled analogs to track proton transfer pathways .

Q. How do solvent and counterion effects influence catalytic pathways in naphthyridine-based reactions?

Methodological Answer:

- Solvent Screening: Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess dielectric effects on reaction rates.

- Counterion Studies: Compare halides (Cl⁻, Br⁻) or triflate in metal-catalyzed reactions to optimize coordination geometry .

Data-Driven Insight:

shows NH₄OH/MeOH as optimal for condensations, likely due to balanced basicity and solubility .

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-2,9H,3-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJJNHQIUYSATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610490 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676994-64-2 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.